Diethyl 2-(diethylamino)but-2-enedioate
Description
Diethyl 2-(diethylamino)but-2-enedioate (CAS 1208229-58-6) is an organic compound with the molecular formula C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol. Its structure combines a but-2-enedioate backbone modified with a diethylamino group at the 2-position and ethyl/methyl ester groups. This compound is designated under the International Nonproprietary Name (INN) system as 2-(diethylamino)-2-oxoethyl and methyl (2E)-but-2-enedioate and is recognized for its anti-inflammatory properties . The (2E)-configuration of the double bond distinguishes it from Z-isomers, which exhibit distinct physicochemical and biological behaviors.
Properties
CAS No. |
116308-58-8 |
|---|---|
Molecular Formula |
C12H21NO4 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
diethyl 2-(diethylamino)but-2-enedioate |
InChI |
InChI=1S/C12H21NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h9H,5-8H2,1-4H3 |
InChI Key |
DWDOSGVYJUIERF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethylamino)but-2-enedioate can be synthesized through the reaction of diethylamine with diethyl but-2-ynedioate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with diethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(diethylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl 2-(diethylamino)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(diethylamino)but-2-enedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Isomers
(a) Ethyl Maleate [(2Z)-Diethyl But-2-Enedioate]
- CAS: Not explicitly provided, but related to EC #205-451-9 .
- Structure: The Z-isomer of diethyl but-2-enedioate, lacking the diethylamino substituent.
- Key Difference: The absence of the diethylamino group reduces pharmacological activity but increases use in industrial applications (e.g., stabilizers).
(b) Diethyl 2-((4-(Methoxycarbonyl)Thiophen-3-Yl)Amino)But-2-Enedioate
(c) Tepilamide Fumarate
- Relation : Shares the but-2-enedioate core but differs in counterion and functionalization.
Functional Group Comparison
| Compound | Functional Groups | Key Modifications |
|---|---|---|
| Diethyl 2-(diethylamino)but-2-enedioate | Diethylamino, ester, (2E)-double bond | Pharmacologically active moiety |
| Ethyl Maleate | Ester, (2Z)-double bond | Industrial/commercial use |
| Thiophene Derivative | Thiophene, methoxycarbonyl, amino | Enhanced structural complexity |
Pharmacological and Toxicological Profiles
- Anti-Inflammatory Activity: The target compound’s diethylamino group likely enhances membrane permeability and receptor binding, contributing to its anti-inflammatory efficacy .
- Toxicity: Unlike diethylaminoethanol (CAS 100-37-8), a hazardous compound with neurotoxic and irritant properties , the esterification and oxoethyl groups in this compound may reduce acute toxicity.
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